molecular formula C13H9NO2 B3144737 2-(Furan-2-yl)indolizine-3-carbaldehyde CAS No. 558470-74-9

2-(Furan-2-yl)indolizine-3-carbaldehyde

Cat. No. B3144737
M. Wt: 211.22 g/mol
InChI Key: SJUAXOZSKIRWMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides is developed, which provides a straightforward access to structurally diverse methylthio-substituted indolizine . A series of 1,2,3-trisubstituted indolizines are readily synthesized in modest yields .


Physical And Chemical Properties Analysis

The molecular weight of ‘2-(Furan-2-yl)indolizine-3-carbaldehyde’ is 211.22 . The molecular formula is C13H9NO2 .

Scientific Research Applications

Synthesis and Biological Activity

One significant area of application for 2-(Furan-2-yl)indolizine-3-carbaldehyde is in the synthesis of novel compounds with potential biological activities. For instance, it has been utilized as a precursor in the synthesis of heterocyclic compounds, which are pivotal in the development of new drugs and materials with specific functional properties. These compounds have been explored for their antimicrobial and antiviral activities, providing a basis for the development of new therapeutic agents (Wang et al., 2014). Additionally, compounds derived from 2-(Furan-2-yl)indolizine-3-carbaldehyde have been studied for their potential in treating various diseases, including influenza, showcasing the chemical's role in creating new antiviral agents.

Photocatalytic Applications

The compound has also found applications in green chemistry, particularly in photocatalytic processes that aim to utilize sustainable methods for chemical synthesis. Studies have demonstrated the use of furan-2-carbaldehydes, closely related to 2-(Furan-2-yl)indolizine-3-carbaldehyde, as C1 building blocks for synthesizing bioactive molecules through environmentally friendly processes. These methods highlight the importance of such compounds in developing new catalytic systems that reduce environmental impact and enhance efficiency in chemical synthesis (Yu et al., 2018).

Photophysical Properties and Sensing Applications

The exploration of 2-(Furan-2-yl)indolizine-3-carbaldehyde derivatives for their photophysical properties opens up applications in materials science, particularly in the development of sensors and organic electronics. The compound's derivatives have been investigated for their potential as "naked-eye sensors" for metal ions, demonstrating the versatility of 2-(Furan-2-yl)indolizine-3-carbaldehyde in creating functional materials that can be used in environmental monitoring and diagnostic applications (Kumar et al., 2015).

properties

IUPAC Name

2-(furan-2-yl)indolizine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUAXOZSKIRWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)indolizine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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